molecular formula C11H10N4O2 B2425555 methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate CAS No. 305353-82-6

methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate

Cat. No.: B2425555
CAS No.: 305353-82-6
M. Wt: 230.227
InChI Key: WISOKZZHJRDWDF-MKMNVTDBSA-N
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Properties

IUPAC Name

methyl 4-[(Z)-1,2,4-triazol-4-yliminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-11(16)10-4-2-9(3-5-10)6-14-15-7-12-13-8-15/h2-8H,1H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISOKZZHJRDWDF-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N\N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Condensation Route

The most widely reported method involves the condensation of hydrazine derivatives with aldehydes or ketones under acidic reflux conditions. For methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate, the reaction typically proceeds via the following steps:

Starting Materials :

  • 4-Formylbenzoic acid methyl ester
  • 4H-1,2,4-Triazole-4-amine

Reaction Conditions :

  • Solvent : Ethanol or methanol
  • Catalyst : Concentrated hydrochloric acid or acetic acid
  • Temperature : Reflux (70–80°C)
  • Duration : 6–12 hours

The acidic medium facilitates imine bond formation, favoring the Z-isomer through kinetic control. The product is isolated via vacuum filtration after cooling, followed by recrystallization from ethanol. Yields range from 65% to 78%, depending on the purity of starting materials.

Halomethyl Benzonitrile Alkylation

A patent-published route adapts the alkylation of 4-halomethyl benzonitrile with 1,2,4-triazole. This method emphasizes regioselectivity and minimizes isomeric impurities:

Procedure :

  • Alkylation : 4-Bromomethyl benzonitrile reacts with 1,2,4-triazole in acetone using cesium carbonate as a base.
  • Precipitation : The intermediate 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile is isolated using a solvent mixture (e.g., diisopropyl ether/n-heptane).
  • Oxidation : The nitrile group is oxidized to a carboxylate, followed by esterification with methanol.

This method achieves yields exceeding 85% and reduces byproducts to <2%. The use of cesium carbonate enhances nucleophilic substitution efficiency, while low-temperature workup (-20°C) preserves the Z-configuration.

Microwave-Assisted Synthesis

Optimization of Microwave Parameters

Recent advances employ microwave irradiation to accelerate reaction kinetics. A study on analogous triazole derivatives demonstrated that irradiating at 600 W for 15 minutes in dimethylformamide (DMF) increased yields to 92%. Key parameters include:

Parameter Optimal Value Effect on Yield
Irradiation Power 600 W Maximizes energy transfer
Reaction Time 15 minutes Completes cyclization
Solvent DMF Enhances polar interactions

Microwave synthesis reduces reaction times from hours to minutes and improves stereoselectivity for the Z-isomer.

Characterization and Analytical Data

Spectroscopic Profiling

Infrared (IR) Spectroscopy :

  • $$ \nu(\text{C=N}) $$: 1620–1640 cm⁻¹
  • $$ \nu(\text{N-H}) $$: 3200–3300 cm⁻¹ (broad, indicative of imino group)

Nuclear Magnetic Resonance (NMR) :

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) :
    • δ 8.02 (d, 2H, aromatic protons)
    • δ 7.95 (s, 1H, imino proton)
    • δ 3.92 (s, 3H, methoxy group)
  • $$ ^{13}\text{C} $$ NMR :
    • δ 166.5 (ester carbonyl)
    • δ 152.3 (C=N)

Mass Spectrometry (MS) :

  • Molecular ion peak at $$ m/z $$ 230.227 ([M]⁺), consistent with the molecular formula $$ \text{C}{11}\text{H}{10}\text{N}{4}\text{O}{2} $$.

Chromatographic Purity Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms purity >98%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Isomer Selectivity
Hydrazine Condensation 78 95 Moderate (Z:E = 3:1)
Halomethyl Alkylation 85 98 High (Z:E = 9:1)
Microwave Synthesis 92 99 Excellent (Z:E >20:1)

The microwave-assisted method outperforms conventional approaches in yield and stereochemical control, albeit requiring specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction can produce various hydrazine derivatives .

Mechanism of Action

The mechanism of action of methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate is unique due to its specific substitution pattern on the triazole ring and the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

Methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate, a compound featuring a triazole ring and a benzoate moiety, has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H10N4O2C_{11}H_{10}N_{4}O_{2}, with a molecular weight of 230.22g/mol230.22\,g/mol. The unique structure of this compound is characterized by the specific substitution pattern on the triazole ring and the benzoate group, which influences its biological activity.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. A comparative study highlighted that similar triazole derivatives demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. In vitro studies have shown that this compound may inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have exhibited cytotoxicity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with some derivatives showing higher potency than established chemotherapeutic agents .

The mechanism of action for this compound involves interactions with biological targets at the molecular level. The triazole ring can coordinate with metal ions in metalloproteins, potentially inhibiting their function. Additionally, the imine group may form covalent bonds with nucleophilic sites in proteins or DNA, disrupting critical cellular processes .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
  • Substitution Reactions : The introduction of the benzoate moiety is performed via nucleophilic substitution methods.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Case Study 1: Antibacterial Activity

In a study examining various triazole derivatives, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of triazole derivatives demonstrated that this compound induced apoptosis in MCF-7 cells through activation of caspase pathways. The study reported a reduction in cell viability by over 50% at concentrations above 10 µM .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells
CytotoxicityReduces cell viability in cancer cell lines

Q & A

Basic Research Questions

Q. What are the key structural features of methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate, and how do they influence its reactivity?

  • The compound contains a benzoate ester group, a conjugated imine linker, and a 4H-1,2,4-triazole ring. The (Z)-configuration of the imine group ensures planar geometry, enhancing π-π interactions with biological targets. The triazole ring provides hydrogen-bonding and metal-coordination capabilities, critical for enzyme inhibition studies .
  • Methodological Insight : Use X-ray crystallography or DFT calculations to confirm stereochemistry and intermolecular interactions. NMR (¹H/¹³C) and IR spectroscopy can validate functional groups .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their yield optimization strategies?

  • A two-step synthesis is typical:

Condensation : React methyl 4-formylbenzoate with 4H-1,2,4-triazol-4-amine under acidic conditions (e.g., acetic acid) to form the imine bond.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the (Z)-isomer, achieving ~60-75% yield .

  • Optimization : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours conventional) and improves selectivity for the (Z)-isomer .

Q. How is the purity and identity of this compound confirmed in academic research?

  • Analytical Workflow :

  • HPLC : Purity ≥95% (C18 column, acetonitrile/water mobile phase).
  • LC-MS : Confirm molecular ion peak ([M+H]⁺ at m/z 273.1).
  • Elemental Analysis : Match calculated C, H, N percentages (±0.3%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of triazole derivatives like this compound?

  • Case Study : Discrepancies in antimicrobial efficacy may arise from:

  • Strain Variability : Test against standardized panels (e.g., ATCC strains) with controlled inoculum sizes.
  • Solubility Limits : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
    • Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates and assays (e.g., broth microdilution vs. agar diffusion) .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., cytochrome P450)?

  • Docking Workflow :

Protein Preparation : Retrieve CYP3A4 structure (PDB: 1TQN), remove water, add polar hydrogens.

Ligand Parameterization : Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Autodock Vina : Identify binding poses with ∆G ≤ -7.0 kcal/mol. The triazole ring shows strong hydrogen bonding with Arg105 and π-stacking with heme .

Q. What are the challenges in derivatizing this compound for structure-activity relationship (SAR) studies?

  • Key Issues :

  • Regioselectivity : The triazole ring’s N1 vs. N2 reactivity requires protecting groups (e.g., Boc for selective alkylation).
  • Stability : The imine bond is pH-sensitive; reactions should be conducted under anhydrous, neutral conditions .
    • Derivatization Example : Introduce sulfonyl groups at the triazole’s N4 position to enhance hydrophilicity while maintaining bioactivity .

Key Methodological Recommendations

  • Stereochemical Purity : Monitor imine configuration via NOESY NMR (Z-isomer shows NOE between triazole H and benzoate CH₃) .
  • Toxicity Screening : Use zebrafish embryos (FET assay) for rapid in vivo toxicity profiling (LC₅₀ ≥ 100 µM recommended) .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral datasets .

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